molecular formula C12H13N3O2S B11775017 5-(Ethylsulfonyl)-4-phenylpyrimidin-2-amine

5-(Ethylsulfonyl)-4-phenylpyrimidin-2-amine

Cat. No.: B11775017
M. Wt: 263.32 g/mol
InChI Key: MLDPWDVSDRHLLL-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-phenylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an ethylsulfonyl group attached to the pyrimidine ring, along with a phenyl group at the 4-position. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-4-phenylpyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst.

    Ethylsulfonylation: The ethylsulfonyl group can be introduced through a nucleophilic substitution reaction using ethylsulfonyl chloride and a suitable base, such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-4-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Triethylamine, dimethylformamide, various nucleophiles.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-(Ethylsulfonyl)-4-phenylpyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in the binding site, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-(Ethylsulfonyl)-2-methoxyaniline: Known for its antitumor properties and used as a precursor for various inhibitors.

    N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine: Studied for its interactions with vascular endothelial growth factor receptor 2.

Uniqueness

5-(Ethylsulfonyl)-4-phenylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The combination of the ethylsulfonyl and phenyl groups enhances its potential as a versatile scaffold for drug development and other scientific applications.

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

5-ethylsulfonyl-4-phenylpyrimidin-2-amine

InChI

InChI=1S/C12H13N3O2S/c1-2-18(16,17)10-8-14-12(13)15-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15)

InChI Key

MLDPWDVSDRHLLL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=C(N=C1C2=CC=CC=C2)N

Origin of Product

United States

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